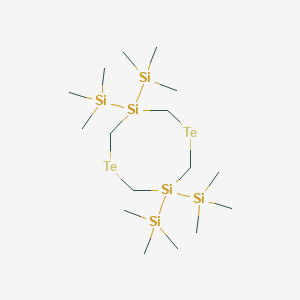
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane is an organosilicon compound that features tellurium atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane typically involves the reaction of trimethylsilyl chloride with tellurium-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products:
Oxidation Products: Tellurium dioxide, tellurium tetrachloride.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon and organotellurium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include redox reactions and coordination chemistry with various substrates.
Vergleich Mit ähnlichen Verbindungen
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-digermadisilocane
Comparison:
- Uniqueness: The presence of tellurium atoms in 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane distinguishes it from its sulfur and germanium analogs. Tellurium imparts unique redox properties and reactivity.
- Chemical Properties: The tellurium-containing compound exhibits different reactivity patterns compared to its sulfur and germanium counterparts, making it suitable for specific applications in redox chemistry and materials science.
Eigenschaften
CAS-Nummer |
918904-71-9 |
|---|---|
Molekularformel |
C16H44Si6Te2 |
Molekulargewicht |
660.2 g/mol |
IUPAC-Name |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-ditelluradisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Si6Te2/c1-17(2,3)21(18(4,5)6)13-23-15-22(16-24-14-21,19(7,8)9)20(10,11)12/h13-16H2,1-12H3 |
InChI-Schlüssel |
JTSPGBNSMKYSFK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]1(C[Te]C[Si](C[Te]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)

![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
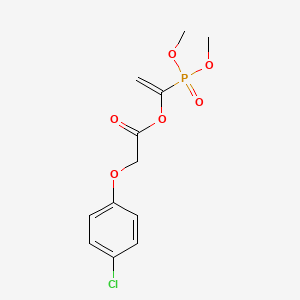
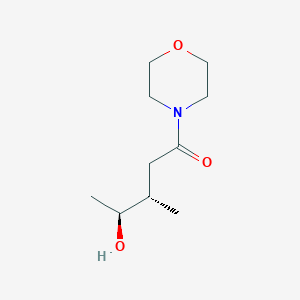
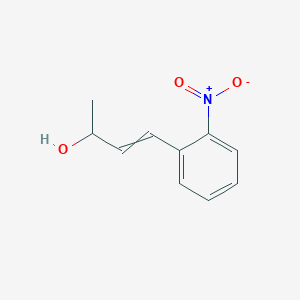

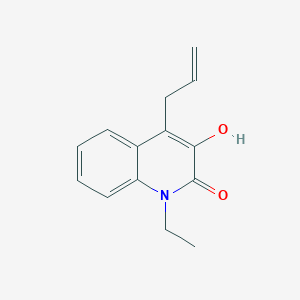
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
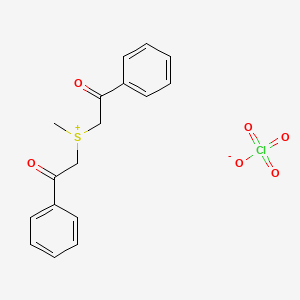
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
